A-485

Catalog No.
S516546
CAS No.
M.F
C25H24F4N4O5
M. Wt
536.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-485

Product Name

A-485

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide

Molecular Formula

C25H24F4N4O5

Molecular Weight

536.5 g/mol

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

A-485; A 485; A485.

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

The exact mass of the compound N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide is 536.1683 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A-485 is a highly potent, selective, and orally bioavailable small-molecule inhibitor that specifically targets the catalytic active site of the p300 and CBP histone acetyltransferases (HATs). By competing directly with acetyl-CoA, A-485 suppresses the HAT activity of p300 and CBP with biochemical IC50 values of 9.8 nM and 2.6 nM, respectively[1]. Unlike earlier generations of epigenetic probes, A-485 exhibits exceptional selectivity for p300/CBP over other HATs and non-epigenetic targets, making it a critical tool for modulating global histone acetylation marks such as H3K27ac and H3K18ac in both in vitro assays and in vivo xenograft models [1].

Generic substitution with legacy HAT inhibitors like C646 or alternative epigenetic modulators like bromodomain inhibitors fundamentally alters experimental outcomes. C646, while historically widely utilized, lacks the potency of A-485 and suffers from significant off-target reactivity, poor cellular permeability, and pan-assay interference, rendering it unsuitable for rigorous in vivo studies [1]. Furthermore, substituting A-485 with a p300/CBP bromodomain inhibitor (such as I-CBP112 or GNE-049) shifts the mechanism of action entirely; bromodomain inhibitors block the 'reader' function rather than the catalytic HAT domain, resulting in a drastically reduced scope of acetylome suppression and failing to fully abrogate downstream oncogenic signaling pathways [2].

Catalytic Potency vs. Legacy Inhibitor C646

A-485 was developed to overcome the severe potency and selectivity limitations of the legacy probe C646. In direct biochemical TR-FRET assays, A-485 demonstrates an IC50 of 9.8 nM against the p300 catalytic domain, making it at least 1,000-fold more potent than C646, which typically exhibits Ki/IC50 values in the 400 nM to >1 µM range [1].

Evidence DimensionBiochemical IC50 for p300 HAT domain
Target Compound Data9.8 nM
Comparator Or BaselineC646 (~400 nM to >1,000 nM)
Quantified Difference>1,000-fold higher catalytic potency for A-485
ConditionsCell-free time-resolved fluorescence resonance energy transfer (TR-FRET) assay

Procuring A-485 allows researchers to achieve complete target engagement at low nanomolar concentrations, preventing the off-target toxicity and artifactual data associated with high micromolar dosing of C646.

Scope of Acetylome Suppression vs. Bromodomain Inhibitors

Because A-485 targets the catalytic active site rather than the reader domain, it provides a much broader suppression of the p300/CBP acetylome. Mass spectrometry profiling reveals that A-485 downregulates acetylation on 16 out of 20 distinct histone sites regulated by CBP/p300, whereas the widely used bromodomain inhibitor I-CBP112 only reduces acetylation on 2 of those 20 sites[1].

Evidence DimensionGlobal histone acetylation site downregulation
Target Compound Data16 out of 20 CBP/p300-regulated sites suppressed
Comparator Or BaselineI-CBP112 (Bromodomain inhibitor) (2 out of 20 sites suppressed)
Quantified Difference8-fold broader suppression of the target acetylome by A-485
ConditionsMass spectrometry profiling of histone acetylation marks in cell culture

Buyers investigating global enhancer landscapes or gross HAT activity must procure a catalytic inhibitor like A-485 rather than a bromodomain binder to achieve comprehensive pathway blockade.

Experimental Rigor via the A-486 Inactive Control

To rigorously validate that observed cellular phenotypes are driven strictly by p300/CBP inhibition, A-485 is paired with its structurally matched inactive analog, A-486. In prostate adenocarcinoma PC-3 cells, A-485 induces a dose-dependent decrease in H3K27ac (EC50 = 73 nM), while A-486 remains completely inactive even at concentrations exceeding 10,000 nM [1].

Evidence DimensionCellular H3K27ac reduction (EC50)
Target Compound DataA-485 (EC50 = 73 nM)
Comparator Or BaselineA-486 (Inactive control) (EC50 > 10,000 nM)
Quantified DifferenceComplete lack of target suppression by the structural control A-486
ConditionsHigh-content microscopy in PC-3 cells after 3 hours of treatment

Procuring the A-485/A-486 pair provides an essential, structurally matched active/inactive control system required by top-tier journals to definitively prove on-target epigenetic modulation.

In Vivo Processability and Pharmacokinetic Stability

Unlike bisubstrate analogs (e.g., Lys-CoA) and legacy inhibitors that suffer from poor cellular permeability and rapid in vivo clearance, A-485 was optimized for systemic exposure. It successfully inhibits the androgen receptor transcriptional program and suppresses tumor growth in castration-resistant xenograft models, a feat unachievable by earlier generation unoptimized HAT inhibitors [1].

Evidence DimensionIn vivo tumor growth inhibition (TGI)
Target Compound DataSignificant TGI in AR-positive castration-resistant xenografts
Comparator Or BaselineLegacy inhibitors (e.g., C646, Lys-CoA) (Fail in vivo due to poor PK/permeability)
Quantified DifferenceA-485 enables translational in vivo efficacy where legacy compounds fail
ConditionsSystemic administration in murine castration-resistant prostate cancer models

Essential for researchers transitioning from in vitro screening to translational animal models where pharmacokinetic stability and oral/systemic bioavailability are absolute requirements.

Translational Oncology and Xenograft Modeling

Due to its optimized pharmacokinetic profile and high systemic stability, A-485 is the preferred p300/CBP inhibitor for in vivo oncology models. It is particularly critical for studying androgen receptor-positive castration-resistant prostate cancer and hematological malignancies where legacy compounds like C646 fail to achieve therapeutic exposure [1].

Global Acetylome and Enhancer Profiling

For mass spectrometry and ChIP-seq workflows aiming to map the full CBP/p300 acetylome, A-485 is required over bromodomain inhibitors. Its mechanism as a direct catalytic competitor ensures comprehensive downregulation of critical histone marks (e.g., H3K27ac and H3K18ac) across 16 distinct sites, enabling accurate mapping of enhancer landscapes [2].

Rigorous Epigenetic Probe Control Studies

A-485 is the ideal choice for assay validation workflows that demand strict negative controls. By utilizing A-485 alongside its inactive enantiomer A-486, researchers can definitively uncouple on-target p300/CBP-dependent transcriptional regulation from off-target cytotoxicity, a standard increasingly required for high-impact epigenetic research [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

536.16828253 Da

Monoisotopic Mass

536.16828253 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide

Dates

Last modified: 08-15-2023
1. http://www.thesgc.org/chemical-probes/A-485
2: Lasko LM, Jakob CG, Edalji RP, Qiu W, Montgomery D, Digiammarino EL, Hansen

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